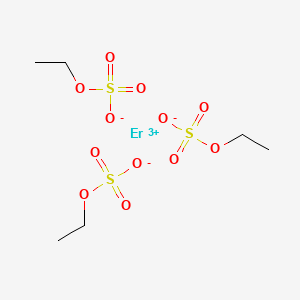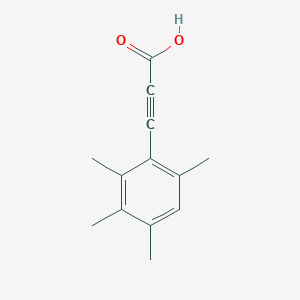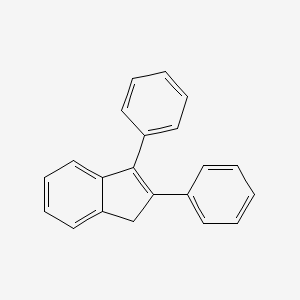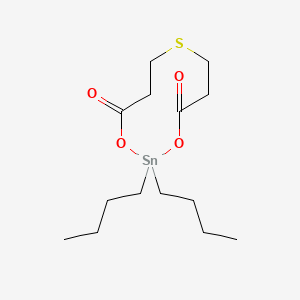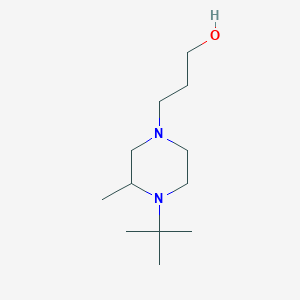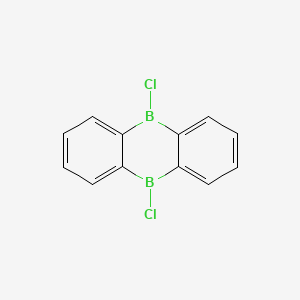
5,10-Dichloro-5,10-dihydroboranthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dichloro-5,10-dihydroboranthrene is a chemical compound characterized by the presence of boron and chlorine atoms within its molecular structure.
Métodos De Preparación
The synthesis of 5,10-Dichloro-5,10-dihydroboranthrene typically involves the halogenation of 5,10-dihydroboranthrene. One common method includes the reaction of 5,10-dihydroboranthrene with chlorine gas under controlled conditions to introduce chlorine atoms at the 5 and 10 positions . Industrial production methods may involve similar halogenation processes, optimized for large-scale production.
Análisis De Reacciones Químicas
5,10-Dichloro-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove chlorine atoms, potentially reverting it to its parent compound, 5,10-dihydroboranthrene.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,10-Dichloro-5,10-dihydroboranthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex boron-containing compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 5,10-Dichloro-5,10-dihydroboranthrene exerts its effects involves its ability to form stable bonds with other molecules. The presence of boron atoms allows it to participate in unique bonding interactions, while the chlorine atoms can be involved in halogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .
Comparación Con Compuestos Similares
Similar compounds to 5,10-Dichloro-5,10-dihydroboranthrene include:
5,10-Dihydroxy-5,10-dihydroboranthrene: Differing by the presence of hydroxyl groups instead of chlorine atoms.
5,10-Dibromo-5,10-dihydroboranthrene: Contains bromine atoms instead of chlorine.
5,10-Difluoro-5,10-dihydroboranthrene: Contains fluorine atoms instead of chlorine.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
4978-77-2 |
|---|---|
Fórmula molecular |
C12H8B2Cl2 |
Peso molecular |
244.7 g/mol |
Nombre IUPAC |
5,10-dichloroboranthrene |
InChI |
InChI=1S/C12H8B2Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
Clave InChI |
QMFFJGUDMNJRTA-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
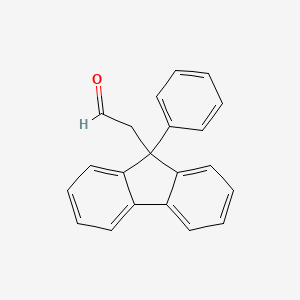
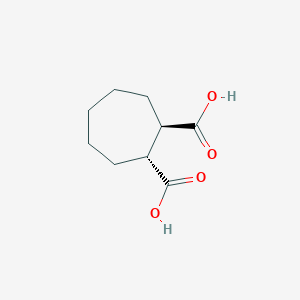
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
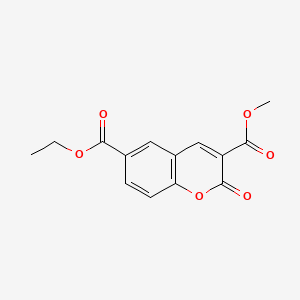
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
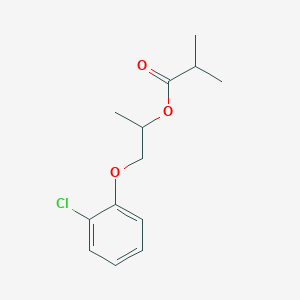

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
